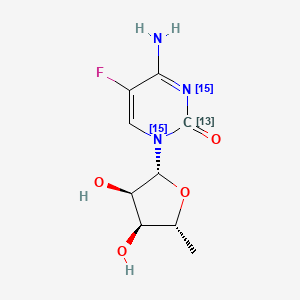
5'-Deoxy-5-fluorocytidine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5-fluorocytidine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-fluorocytidine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is significant in the study of nucleoside analogs and their applications in various fields, including medicinal chemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5-fluorocytidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process begins with the preparation of labeled cytidine, followed by fluorination at the 5’ position. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopically labeled reagents while maintaining the integrity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5-fluorocytidine-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as thiols and amines are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used for hydrolysis reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5’-Deoxy-5-fluorocytidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 5’ position disrupts the normal base pairing and replication processes, leading to the inhibition of cell proliferation. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
5-Fluorocytidine: The parent compound without isotopic labeling.
2’-Deoxy-5-fluorocytidine: A similar nucleoside analog with a deoxy modification at the 2’ position.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog used in cancer treatment
Uniqueness
5’-Deoxy-5-fluorocytidine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information on the metabolic pathways and mechanisms of action of nucleoside analogs, making it a powerful tool in scientific research .
Properties
Molecular Formula |
C9H12FN3O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChI Key |
YSNABXSEHNLERR-ODXAEXDMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=[15N][13C]2=O)N)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















